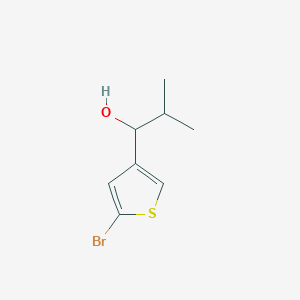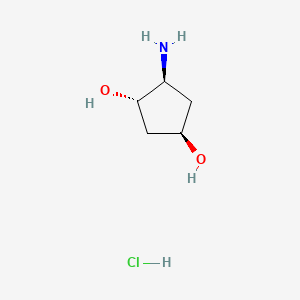![molecular formula C18H16 B13438091 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene CAS No. 136612-72-1](/img/structure/B13438091.png)
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methyl group and a but-1-en-3-ynyl group, which in turn is substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene typically involves multiple steps. One common method is the coupling of a substituted benzene derivative with an alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride for bromination, and concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-4-[(E)-4-phenylbut-1-en-3-ynyl]benzene: Similar structure but lacks the 4-methyl group on the phenyl ring.
1-methyl-4-[(E)-4-(4-chlorophenyl)but-1-en-3-ynyl]benzene: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene is unique due to the presence of both a methyl group and a but-1-en-3-ynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
136612-72-1 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C18H16/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h3,5,7-14H,1-2H3/b5-3+ |
Clave InChI |
MWNJNLSZECQSLS-HWKANZROSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C#CC2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)C=CC#CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


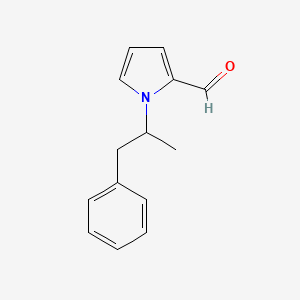
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
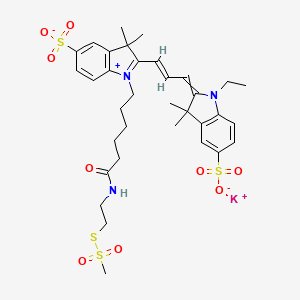
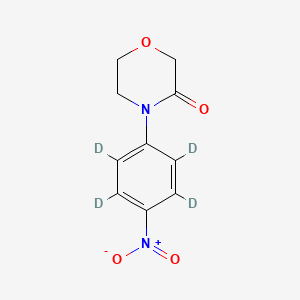
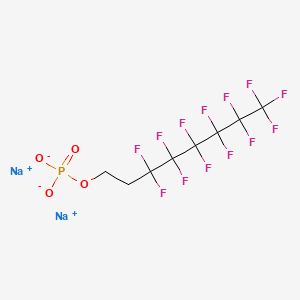
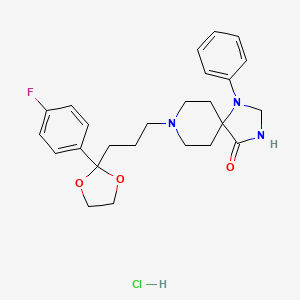
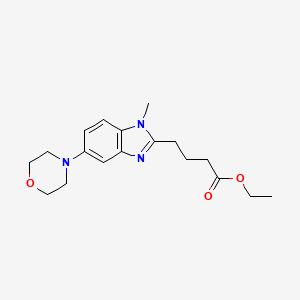

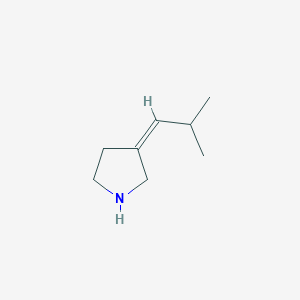
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
